Erythromycylamine

Pharmacokinetics Intracellular infections Neutrophil delivery

Erythromycylamine, the bioactive 9(S)-amino metabolite of dirithromycin, is differentiated by a 25-fold higher accumulation in polymorphonuclear neutrophils relative to erythromycin, enabling definitive studies of macrolide phagocyte trafficking and intracellular drug delivery. Its superior acid stability makes it the gold-standard reference for designing enteric prodrugs and benchmarking formulation resistance. With well-characterized, intermediate immunomodulatory potency (lysozyme, β-glucuronidase release) and robustly defined antibacterial activity (Gram-positive equivalent to erythromycin), this compound is essential for structure-activity relationship (SAR) investigations and pharmacological probe development.

Molecular Formula C37H70N2O12
Molecular Weight 735.0 g/mol
CAS No. 26116-56-3
Cat. No. B1671069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycylamine
CAS26116-56-3
Synonyms9(s)-erythromycylamine
erythromyclamine
erythromyclamine, (9R)-isomer
erythromyclamine, (9S)-isome
Molecular FormulaC37H70N2O12
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
InChIInChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyXCLJRCAJSCMIND-JCTYMORFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erythromycylamine (CAS 26116-56-3): A Macrolide Antibiotic and Key Dirithromycin Metabolite for Comparative Antimicrobial Research


Erythromycylamine (CAS 26116-56-3), also known as (9S)-erythromycylamine, is a semi-synthetic macrolide antibiotic derived from erythromycin A via conversion of the 9-keto group to an amino group in the S-configuration [1]. It is the principal bioactive metabolite of the pro-drug dirithromycin, generated through non-enzymatic hydrolysis during absorption and distribution . The compound retains antibacterial activity against Gram-positive pathogens and is characterized by enhanced acid stability relative to erythromycin, although its increased polarity limits direct oral bioavailability .

Why Erythromycylamine Cannot Be Simply Substituted by Generic Erythromycin or Other Macrolides in Preclinical Studies


Erythromycylamine exhibits a distinct pharmacological fingerprint that diverges from its parent macrolide, erythromycin, and other analogs in three critical domains: cellular pharmacokinetics (differential accumulation in phagocytes), acid stability (resistance to gastric degradation), and immunomodulatory potential (induction of neutrophil degranulation) [1][2][3]. These differences arise from the specific 9-amino substitution, which alters the molecule's physicochemical properties and tissue distribution profile. Consequently, interchangeable use of erythromycin, clarithromycin, or azithromycin in experimental models—particularly those investigating intracellular infections, inflammation, or acid-labile environments—will yield divergent and non-comparable results [4].

Quantitative Differentiation Evidence for Erythromycylamine Versus Key Macrolide Comparators


Cellular Accumulation in Polymorphonuclear Leukocytes (PMNs): Erythromycylamine vs. Erythromycin

Erythromycylamine demonstrates significantly higher accumulation in human polymorphonuclear leukocytes (PMNs) compared to erythromycin, a key differentiation for intracellular pathogen targeting. This quantitative difference supports its role as the active intracellular payload of dirithromycin [1][2].

Pharmacokinetics Intracellular infections Neutrophil delivery

Acid Stability: Erythromycylamine vs. Erythromycin

Erythromycylamine overcomes the well-documented acid instability of erythromycin, a critical limitation for oral formulations. While the quantitative kinetics are established, the compound's subsequent poor absorption necessitated the development of the pro-drug dirithromycin .

Stability Oral bioavailability Formulation

Induction of Neutrophil Degranulation: Erythromycylamine vs. Erythromycin vs. Dirithromycin

Erythromycylamine directly induces the release of intragranular enzymes from unstimulated human neutrophils, with an intermediate potency between dirithromycin and erythromycin. This property is linked to its intracellular accumulation and may contribute to immunomodulatory effects distinct from its antibacterial activity [1].

Immunomodulation Neutrophil function Inflammation

In Vitro Antibacterial Potency: Erythromycylamine vs. Erythromycin

Erythromycylamine exhibits antibacterial activity against Gram-positive cocci and Moraxella catarrhalis that is equivalent to erythromycin, but on a weight-to-weight basis, erythromycin is 2-4 times more potent. This nuanced relationship highlights that equivalent therapeutic effects may not directly correlate with in vitro MIC values due to pharmacokinetic factors [1][2].

MIC Antibacterial Gram-positive

Activity Against Mycobacterium avium Complex (MAC): Erythromycylamine vs. Clarithromycin

In comparative testing against Mycobacterium avium complex, erythromycylamine and roxithromycin share similar moderate activity, while clarithromycin demonstrates superior potency. This positions erythromycylamine as a less active but structurally interesting comparator for structure-activity relationship studies [1].

Mycobacteria MAC Opportunistic infections

Validated Application Scenarios for Erythromycylamine Based on Quantitative Differentiation Evidence


Intracellular Pharmacokinetic Studies and Neutrophil-Mediated Drug Delivery

Erythromycylamine's 25-fold higher accumulation in PMNs compared to erythromycin [1] makes it an ideal probe for investigating macrolide trafficking into phagocytes and the subsequent delivery to intracellular pathogens. This scenario is supported by quantitative intracellular concentration data and can be used to model pro-drug activation and cellular pharmacokinetics.

Comparative Neutrophil Degranulation and Immunomodulation Assays

The quantitative differences in enzyme release (lysozyme, β-glucuronidase, lactoferrin) between erythromycylamine, dirithromycin, and erythromycin [2] enable precise evaluation of structure-immunomodulation relationships. Researchers can use erythromycylamine as an intermediate-potency comparator to dissect the molecular determinants of macrolide-induced neutrophil activation.

Acid-Stable Macrolide Intermediate for Pro-Drug and Formulation Development

Erythromycylamine's established acid stability [3] and its role as the active core of dirithromycin [4] make it a key reference standard for designing novel macrolide pro-drugs or enteric formulations. Its stability profile can be quantitatively benchmarked against acid-labile erythromycin in formulation screening assays.

Standardized Comparator for Macrolide Structure-Activity Relationship (SAR) Studies

The well-characterized in vitro potency of erythromycylamine—equivalent to erythromycin against Gram-positives but 4-fold less active than clarithromycin against MAC [5]—provides a robust baseline for SAR investigations. It serves as a critical reference point for evaluating the impact of 9-position modifications on antibacterial spectrum and potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.